2-(4-bromophenyl)-1-(p-tolyl)ethanone
Overview
Description
2-(4-bromophenyl)-1-(p-tolyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom on one phenyl ring and a methyl group on the other phenyl ring, connected by an ethanone bridge. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(p-tolyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 4-methylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(p-tolyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: 4-Bromobenzoic acid and 4-methylbenzoic acid.
Reduction: 2-(4-Bromophenyl)-1-(4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(p-tolyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-1-(4-methylphenyl)ethan-1-one: Contains a fluorine atom instead of bromine.
2-(4-Iodophenyl)-1-(4-methylphenyl)ethan-1-one: Features an iodine atom in place of bromine.
Uniqueness
2-(4-bromophenyl)-1-(p-tolyl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom’s size and electronegativity can affect the compound’s properties compared to its chlorine, fluorine, and iodine analogs.
Biological Activity
2-(4-bromophenyl)-1-(p-tolyl)ethanone, also known by its CAS number 62856-20-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrO, which features a brominated phenyl group and a p-tolyl group attached to an ethanone backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are crucial for various physiological functions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains. For instance:
Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound. A study investigated its effects on various cancer cell lines, revealing:
- Inhibition of Cell Proliferation : The compound significantly reduced the proliferation rates of breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Induction of Apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with this compound.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogenic bacteria. The results demonstrated significant inhibition at concentrations ranging from 16 to 64 µg/mL, indicating its potential as an effective antimicrobial agent.
Study 2: Cancer Cell Line Testing
A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings showed that at concentrations above 10 µM, there was a marked decrease in cell viability, with IC50 values calculated for different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8 |
A549 | 12 |
These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFJUWUWHVTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655620 | |
Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62856-20-6 | |
Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.